molecular formula C14H17FN2O2 B7512211 1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone

1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No. B7512211
M. Wt: 264.29 g/mol
InChI Key: UKHDNUCMKGVROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic compound that belongs to the class of piperazine derivatives. It is known by many names, including 2-FEA, 2-Fluoro N-phenylmethylpiperazine, and 4-Acetyl-1-(2-fluorophenyl)piperazine. The compound has gained interest in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. It also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone can produce various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and reduced anxiety. It has also been shown to decrease the reinforcing effects of drugs of abuse, making it a potential treatment for substance abuse disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone in lab experiments is its specificity for the serotonin and dopamine systems in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy are not well-established.

Future Directions

There are many potential future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone. One area of interest is its potential use in the treatment of substance abuse disorders. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as an antidepressant and anxiolytic agent. Future studies could investigate its effects on other neurotransmitter systems in the brain and its potential for use in combination therapies.

Synthesis Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone involves the reaction of 2-fluoroacetophenone with piperazine in the presence of a solvent and a catalyst. The reaction yields a white solid that can be purified using various methods, including recrystallization and column chromatography.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone has been used in scientific research for various purposes. It has been studied as a potential antidepressant and anxiolytic agent due to its effects on the serotonin and dopamine systems in the brain. It has also been investigated for its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-11(18)16-6-8-17(9-7-16)14(19)10-12-4-2-3-5-13(12)15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHDNUCMKGVROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone

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